trans-4-(2-Tert-butoxy-2-oxoethyl)cyclohexanecarboxylic acid

Description

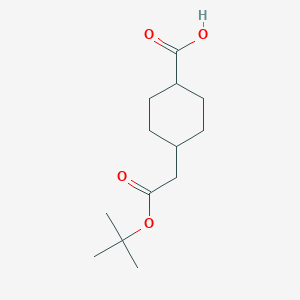

Chemical Structure and Properties The compound trans-4-(2-Tert-butoxy-2-oxoethyl)cyclohexanecarboxylic acid (IUPAC name) features a cyclohexane ring with a carboxylic acid group at position 1 and a 2-tert-butoxy-2-oxoethyl substituent at position 4 in the trans configuration. The substituent comprises a ketone (oxo) group and a tert-butoxy ester (-O-C(CH₃)₃), contributing to its steric bulk and polar character. The molecular formula is C₁₃H₂₂O₄, with a molecular weight of 242.31 g/mol.

Properties

Molecular Formula |

C13H22O4 |

|---|---|

Molecular Weight |

242.31 g/mol |

IUPAC Name |

4-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]cyclohexane-1-carboxylic acid |

InChI |

InChI=1S/C13H22O4/c1-13(2,3)17-11(14)8-9-4-6-10(7-5-9)12(15)16/h9-10H,4-8H2,1-3H3,(H,15,16) |

InChI Key |

LOODVQNHDZDZPR-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)CC1CCC(CC1)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Reductive Amination Route Using 4-Oxocyclohexanecarboxylate and tert-Butyl Sulfinamide

A patented method [CN113402428A] describes a highly selective preparation of trans-4-(tert-butoxycarbonylamino)cyclohexanecarboxylic acid, a close derivative of the target compound, via a two-step process involving:

Step 1: Reductive Amination

- Starting materials: 4-oxocyclohexane carboxylate and chiral ligand reagent tert-butyl sulfinamide.

- Catalyst: Lewis acids such as ethyl titanate or tetraisopropyl titanate.

- Reducing agents: Sodium borohydride or sodium triacetoxyborohydride.

- Solvent: Dichloromethane, toluene, or their mixtures.

- Reaction conditions: The 4-oxocyclohexane carboxylate and tert-butyl sulfinamide are dissolved in the organic solvent, reacted under Lewis acid catalysis, cooled to room temperature, then reduced by the reducing agent.

- Outcome: Formation of trans-4-tert-butyl sulfinamide cyclohexane carboxylate with a trans-product proportion exceeding 95% and high yield.

Step 2: Deprotection and Amino Protection

- Removal of the tert-butyl sulfinyl protecting group under acidic conditions to yield trans-4-aminocyclohexanecarboxylic acid or its ester/salt.

- Subsequent condensation with di-tert-butyl dicarbonate (Boc anhydride) under alkaline conditions to afford the Boc-protected amino acid.

- Hydrolysis of the ester under alkaline conditions to yield the final trans-4-(tert-butoxycarbonylamino)cyclohexanecarboxylic acid.

Key reaction parameters and molar ratios:

| Component | Molar Ratio (to 4-oxocyclohexane carboxylate) |

|---|---|

| Lewis acid (ethyl or tetraisopropyl titanate) | 1.1 – 1.5 |

| tert-Butyl sulfinamide | 1.05 – 1.5 |

| Reducing agent (NaBH4 or NaBH(OAc)3) | 1.5 – 2.0 |

This method is noted for its operational safety, ease of purification, and suitability for industrial scale-up due to its high selectivity and yield.

One-Pot Catalytic Hydrogenation and Boc Protection Starting from p-Aminobenzoic Acid Derivatives

Another industrially relevant process [CN108602758B, WO2017134212A1] involves a one-pot synthesis starting from p-aminobenzoic acid derivatives:

Step 1: Catalytic Hydrogenation

- Substrate: p-Aminobenzoic acid or its derivatives.

- Catalyst: 25% to 5% ruthenium on carbon (Ru/C).

- Conditions: Basic aqueous medium (10% NaOH), temperature ~100 °C, hydrogen pressure ~15 bar.

- Outcome: Reduction of aromatic ring to cyclohexane ring, yielding a mixture of cis/trans-4-amino-1-cyclohexanecarboxylic acid derivatives with a trans isomer ratio exceeding 75%.

Step 2: Boc Protection and Cis/Trans Separation

- Without isolating the hydrogenation mixture, di-tert-butyl dicarbonate is added to protect the amino group as a Boc derivative.

- Selective esterification of the cis isomer allows for separation, enriching the trans isomer.

- The process yields trans-4-(tert-butoxycarbonylamino)cyclohexanecarboxylic acid with purity >99% and yields around 62%.

Isolation and purification involve:

- Selective crystallization and extraction steps using acetone, dichloromethane, and citric acid solutions.

- Use of potassium carbonate and methyl bromide for selective esterification of the cis isomer to facilitate separation.

This method benefits from a one-pot approach, mild conditions, and avoids the need for isomer interconversion, making it attractive for industrial application.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents & Catalysts | Trans Isomer Selectivity | Yield (%) | Notes |

|---|---|---|---|---|---|

| Reductive Amination (Patent CN113402428A) | 4-oxocyclohexane carboxylate, tert-butyl sulfinamide | Lewis acid (ethyl/tetraisopropyl titanate), NaBH4 or NaBH(OAc)3 | >95% | High | Two-step: reductive amination + deprotection/Boc protection; scalable |

| One-pot Catalytic Hydrogenation + Boc Protection (Patents CN108602758B, WO2017134212A1) | p-Aminobenzoic acid derivatives | Ru/C catalyst, H2, NaOH, Boc anhydride, K2CO3, methyl bromide | >75% | ~62% | One-pot, mild conditions; cis/trans separation by selective esterification |

Research Findings and Perspectives

Stereoselectivity: The reductive amination method using tert-butyl sulfinamide and Lewis acid catalysis achieves superior trans isomer selectivity (>95%), which is crucial for pharmaceutical applications where stereochemistry impacts biological activity.

Industrial Viability: Both methods emphasize operational safety, ease of purification, and scalability. The one-pot hydrogenation method offers process simplification but with slightly lower trans selectivity and yield.

Purification: Separation of cis/trans isomers remains a challenge; selective esterification and crystallization are effective strategies, as demonstrated in the one-pot process.

Catalyst and Reagent Choices: The use of chiral auxiliaries (tert-butyl sulfinamide) and Lewis acids in the reductive amination route enhances stereocontrol. The hydrogenation route relies on Ru/C catalysts under controlled pressure and temperature.

Applications: The trans-4-(tert-butoxycarbonylamino)cyclohexanecarboxylic acid synthesized via these methods serves as a key intermediate in the synthesis of Janus kinase inhibitors and other active pharmaceutical ingredients, highlighting the importance of these preparation methods in medicinal chemistry.

Chemical Reactions Analysis

Types of Reactions

Cis-4-((tert-butoxycarbonyl)methyl)cyclohexanecarboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: The tert-butoxycarbonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Substitution Reagents: Halogenating agents, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield cyclohexanone derivatives, while reduction with lithium aluminum hydride can produce cyclohexanol derivatives.

Scientific Research Applications

Cis-4-((tert-butoxycarbonyl)methyl)cyclohexanecarboxylic acid has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.

Medicine: It serves as a building block for the development of new drugs and therapeutic agents.

Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of cis-4-((tert-butoxycarbonyl)methyl)cyclohexanecarboxylic acid involves its interaction with specific molecular targets and pathways. The tert-butoxycarbonyl group can act as a protecting group, allowing selective reactions at other sites of the molecule. The cyclohexane ring provides structural stability and influences the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Substituent Diversity and Functional Groups

The following table compares the target compound with structurally similar cyclohexanecarboxylic acid derivatives, focusing on substituents, molecular weight, and applications:

Structural and Physical Property Analysis

- Steric Effects : The tert-butoxy group in the target compound introduces significant steric hindrance, similar to trans-4-tert-butyl derivatives. However, the additional oxoethyl chain increases molecular weight and polarity compared to simpler alkyl substituents.

- Solubility : Unlike Tranexamic acid (water-soluble due to its amine group), the target compound’s tert-butoxy and ketone groups likely render it insoluble in water but soluble in organic solvents like alcohols, akin to BOC-Tranexamic Acid.

- Thermal Stability : The tert-butyl group in analogous compounds (e.g., trans-4-tert-butylcyclohexanecarboxylic acid) enhances thermal stability, as evidenced by its high melting point (172–174°C). The target compound’s melting point is expected to be influenced by hydrogen bonding from the carboxylic acid and ester groups.

Biological Activity

Trans-4-(2-Tert-butoxy-2-oxoethyl)cyclohexanecarboxylic acid is an organic compound notable for its unique cyclohexane structure, which includes a carboxylic acid functional group and a tert-butoxycarbonyl moiety. Its molecular formula is C₁₁H₁₈O₄, with a molecular weight of 214.26 g/mol. This compound has garnered interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Structural Features and Implications

The structural characteristics of this compound contribute significantly to its biological activity. The presence of the tert-butoxy group may enhance lipophilicity, potentially influencing the compound's interaction with biological membranes and targets. The carboxylic acid group is essential for its reactivity and binding capabilities with various biological molecules.

Biological Activity Overview

Preliminary studies suggest that this compound exhibits several biological activities, including:

- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes, which could be linked to therapeutic effects in metabolic pathways.

- Binding Affinity : Interaction studies indicate that it may bind effectively to certain receptors or enzymes, providing insights into its pharmacological profile.

Case Studies and Research Findings

Research has focused on the interactions of this compound with various biological targets. Here are some notable findings:

- Metabolic Pathway Modulation : Studies indicate that this compound may influence metabolic pathways by interacting with key enzymes involved in metabolism, although further detailed pharmacological studies are required to elucidate these mechanisms .

- Therapeutic Applications : Its structural similarities to other medicinal compounds suggest potential applications in treating conditions related to enzyme dysfunctions or metabolic disorders. For instance, it may serve as a lead compound for developing new pharmaceuticals targeting specific metabolic pathways .

- Comparative Analysis : A comparison with structurally similar compounds highlights the unique aspects of this compound:

| Compound Name | Molecular Formula | Key Features | Unique Aspects |

|---|---|---|---|

| 4-{[(2-tert-butoxy-2-oxoethyl)amino]methyl}cyclohexane-1-carboxylic acid | C₁₃H₂₁N₁O₄ | Contains an amino group | More complex due to additional amine functionality |

| Tert-butyl trans-4-(2-oxoethyl)cyclohexylcarbamate | C₁₃H₂₃N₁O₃ | Carbamate structure | Different functional group leading to varied reactivity |

| trans-4-(tert-butoxycarbonylamino)cyclohexanecarboxylic acid | C₁₃H₂₃N₁O₄ | Tert-butoxycarbonyl group | Focus on amino functionality enhances biological interaction potential |

Q & A

Basic: What are the optimal synthetic routes for introducing the tert-butoxy-2-oxoethyl group into the trans-cyclohexanecarboxylic acid scaffold?

Methodological Answer:

The tert-butoxy group can be introduced via esterification or coupling reactions. For example:

- Step 1 : Start with trans-4-(aminomethyl)cyclohexanecarboxylic acid (precursor, CAS 1197-18-8) .

- Step 2 : Use diglycolic anhydride or tert-butyl-protected reagents to functionalize the amine or carboxylate group. EDCI/HOBt-mediated coupling is effective for forming amide or ester bonds .

- Step 3 : Purify intermediates via column chromatography (e.g., silica gel) or recrystallization (hexane/ethyl acetate) to isolate the tert-butoxy derivative .

Key Tools : NMR to monitor reaction progress, HPLC for purity validation.

Basic: How to confirm the trans stereochemistry and structural integrity of the compound?

Methodological Answer:

- X-ray Crystallography : Use SHELX programs (SHELXL for refinement) to resolve the crystal structure. ORTEP-3 can visualize the trans configuration .

- NMR Analysis : Compare H and C NMR shifts with computational predictions (e.g., density functional theory) to validate substituent orientation .

- Mass Spectrometry : ESI-MS confirms molecular weight (e.g., m/z 420.1 for related derivatives) .

Advanced: How does this compound serve as a building block for protease inhibitors or bivalent ligands?

Methodological Answer:

- Drug Design : The trans-cyclohexane backbone enhances rigidity, improving binding to proteases like plasmin. Synthesize bivalent ligands by coupling to secondary pharmacophores (e.g., naltrexamine) via diaminohexane linkers .

- Biological Assays : Test inhibition efficacy using fluorogenic substrates (e.g., plasminogen activation assays) .

Key Data : IC values against target enzymes; structural analogs show >90% purity post-synthesis .

Advanced: What role does this compound play in photopolymerization or material science?

Methodological Answer:

- Photocaged Systems : Functionalize with thioxanthone derivatives to create photoinitiators. Use DBU (1,8-diazabicycloundec-7-ene) as a co-catalyst for radical polymerization .

- Kinetic Studies : Monitor polymerization rates via FT-IR or DSC. Example: TMPTA (trimethylolpropane triacrylate) as a model monomer.

Key Metrics : Gelation time, molecular weight distribution (GPC analysis).

Advanced: How to resolve discrepancies between computational modeling and experimental spectroscopic data?

Methodological Answer:

- Scenario : NMR chemical shifts deviate from DFT predictions.

- Resolution : Re-optimize computational parameters (e.g., solvent model, basis set). Cross-validate with X-ray crystallography to confirm conformation .

- Example : Adjust dihedral angles in Gaussian09 to match observed NOE correlations .

Basic: What are common purification challenges, and how to address them?

Methodological Answer:

- Issue : Co-elution of cis/trans isomers during chromatography.

- Solution : Use chiral columns (e.g., Chiralpak IA) or recrystallize in non-polar solvents (hexane) to exploit solubility differences .

- Validation : GC-MS or chiral HPLC to confirm >98% trans isomer purity .

Advanced: How does stereochemistry influence biological activity in model systems?

Methodological Answer:

- Case Study : Tranexamic acid (structurally similar) shows cis isomers are inactive in plasmin inhibition. Test trans-4-(2-Tert-butoxy-2-oxoethyl) analogs in serine protease assays .

- Experimental Design : Compare IC of cis vs. trans derivatives using chromogenic substrates (e.g., S-2251 for plasmin).

Advanced: What mechanistic insights can be gained from its use in catalytic systems?

Methodological Answer:

- Photoredox Catalysis : Incorporate into metal-free initiators for green chemistry applications. Study electron transfer pathways via EPR spectroscopy .

- Data Analysis : Correlate Hammett substituent constants (σ) with reaction rates to quantify electronic effects.

Basic: How to handle hygroscopicity or stability issues during storage?

Methodological Answer:

- Storage : Keep under argon at -20°C in amber vials. Pre-dry solvents (molecular sieves) for synthesis .

- Stability Testing : Accelerated aging studies (40°C/75% RH) with HPLC monitoring for degradation products.

Advanced: What metabolomic interactions occur in biological systems?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.